Cas no 2225144-75-0 (1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo2.1.1hexane)
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo2.1.1hexane Chemical and Physical Properties
Names and Identifiers
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- 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo2.1.1hexane
- EN300-1721384
- EN300-37375220
- 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
- (1s)-1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
- 2225144-75-0
-
- Inchi: 1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3
- InChI Key: CTKBWXALLYMFRH-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C2CC1(CN=[N+]=[N-])C2
Computed Properties
- Exact Mass: 167.105862047g/mol
- Monoisotopic Mass: 167.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 23.6Ų
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo2.1.1hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1721384-1g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 1g |
$971.0 | 2023-09-20 | |
| Enamine | EN300-1721384-5g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 5g |
$2816.0 | 2023-09-20 | |
| Enamine | EN300-1721384-10g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 10g |
$4176.0 | 2023-09-20 | |
| Enamine | EN300-1721384-0.05g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
| Enamine | EN300-1721384-0.1g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
| Enamine | EN300-1721384-0.25g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Enamine | EN300-1721384-0.5g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| Enamine | EN300-1721384-1.0g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 1.0g |
$971.0 | 2023-07-06 | |
| Enamine | EN300-1721384-2.5g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-1721384-5.0g |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
2225144-75-0 | 95% | 5.0g |
$2816.0 | 2023-07-06 |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo2.1.1hexane Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo2.1.1hexane
Introduction to 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane (CAS No. 2225144-75-0)
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane, identified by the Chemical Abstracts Service Number (CAS No.) 2225144-75-0, is a structurally unique heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. Its molecular framework, characterized by a bicyclic system containing an azide functional group and a methyl ether moiety, positions it as a versatile intermediate in the development of novel bioactive molecules.
The compound belongs to the class of oxabicycloalkanes, which are known for their rigid three-dimensional structures and potential applications in medicinal chemistry due to their ability to mimic natural scaffolds found in biologically active compounds. The presence of the azidomethyl substituent at the 1-position introduces a high reactivity that can be exploited for further functionalization, making it a valuable building block for synthetic chemists.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in designing molecules with enhanced pharmacological properties. The bicyclic core of 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane offers a scaffold that can be modified to target various biological pathways, including enzyme inhibition and receptor binding. This flexibility has led to its exploration in the synthesis of potential therapeutic agents.
The compound's structural features make it particularly interesting for studying molecular interactions at the atomic level. Computational chemistry approaches have been employed to predict its binding affinity to biological targets, providing insights into its potential role as a lead compound or a key intermediate in multi-step synthetic routes. These studies often involve molecular dynamics simulations and quantum mechanical calculations to elucidate its conformational behavior and reactivity.
In the context of modern pharmaceutical research, the demand for innovative intermediates has driven the synthesis of compounds like 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane. Its unique structural motifs have been leveraged in the development of molecules with improved metabolic stability and reduced toxicity, which are critical factors in drug design. Researchers have also explored its derivatives as probes for understanding enzyme mechanisms and as tools for modulating cellular processes.
The synthesis of 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The azide group provides a handle for subsequent modifications such as nucleophilic substitution or reduction reactions, allowing access to a diverse array of derivatives. These synthetic strategies are often optimized for scalability and efficiency, ensuring that the compound can be produced in sufficient quantities for both academic and industrial applications.
The compound's relevance extends beyond academic research; it has been cited in several patents as a precursor for more complex molecules with potential therapeutic applications. For instance, its derivatives have been explored as candidates for treating neurological disorders and inflammatory conditions due to their ability to interact with specific biological targets. This underscores its importance not only as a synthetic intermediate but also as a potential starting point for drug development pipelines.
From a chemical biology perspective, 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane serves as a model system for studying reaction mechanisms involving strained cyclic systems. The high energy state of its bicyclic core makes it an excellent candidate for investigating pericyclic reactions and other energy-demanding transformations under controlled conditions. Such studies contribute to our fundamental understanding of organic chemistry and inspire new synthetic methodologies.
The safety profile of 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is another critical aspect that has been addressed in recent research efforts. While handling any chemical requires adherence to standard laboratory protocols, this compound's reactivity necessitates careful consideration during storage and manipulation to prevent unintended side reactions. Studies have focused on optimizing reaction conditions to minimize hazards while maintaining high yields, ensuring that researchers can utilize it effectively without compromising safety.
Future directions in the study of 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane may include exploring its role in combinatorial chemistry libraries and high-throughput screening assays aimed at discovering novel bioactive compounds. Its structural versatility makes it an ideal candidate for generating diverse analogues with tailored properties through automated synthesis techniques.
In conclusion, 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane (CAS No., 2225144-75-0) represents a significant advancement in synthetic chemistry and pharmaceutical research due to its unique structural features and reactivity profile., It continues to be an object of interest for both academic researchers and industry scientists seeking innovative solutions for drug discovery challenges., As our understanding of molecular interactions evolves,, this compound is poised to play an increasingly important role in shaping the future of medicinal chemistry.,
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